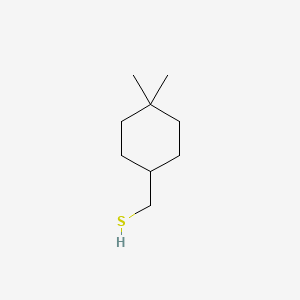
(4,4-Dimethylcyclohexyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Dimethylcyclohexyl)methanethiol is an organic compound with the molecular formula C₉H₁₈S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)methanethiol typically involves the reaction of 4,4-dimethylcyclohexylmethanol with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcyclohexyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions often require basic conditions and a suitable leaving group.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Thiols (R-SH).
Substitution: Various substituted organic compounds depending on the reactants used.
Scientific Research Applications
(4,4-Dimethylcyclohexyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiols play a role in the structure and function of proteins and enzymes.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in targeting oxidative stress and redox biology.
Industry: Thiols are used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of (4,4-Dimethylcyclohexyl)methanethiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group can form bonds with other atoms, facilitating the formation of new compounds. In biological systems, thiols can interact with proteins and enzymes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a single carbon atom.
Ethanethiol (C₂H₅SH): A thiol with two carbon atoms.
2-Mercaptoethanol (HOCH₂CH₂SH): A thiol with a hydroxyl group.
Uniqueness
(4,4-Dimethylcyclohexyl)methanethiol is unique due to its cyclohexyl ring structure with two methyl groups, which can influence its reactivity and interactions compared to simpler thiols. This structural complexity can make it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C9H18S |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
(4,4-dimethylcyclohexyl)methanethiol |
InChI |
InChI=1S/C9H18S/c1-9(2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
MQVGMFGZWAPMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CS)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13289155.png)
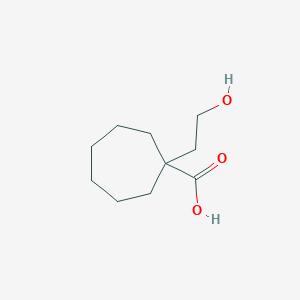
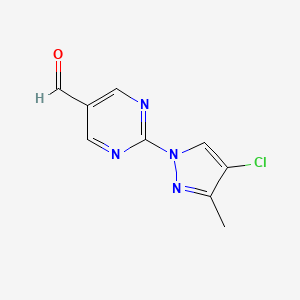

![6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13289178.png)
![8-Oxabicyclo[3.2.1]octane-2-thiol](/img/structure/B13289186.png)

amine](/img/structure/B13289202.png)

![2-{2-[(3-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13289212.png)
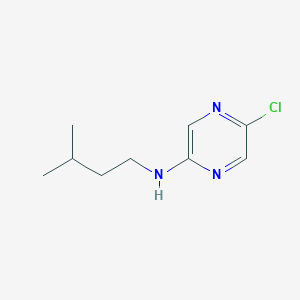
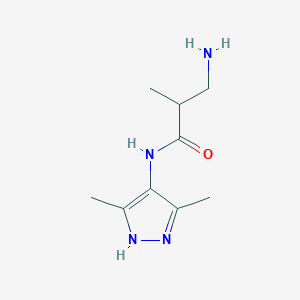
![1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13289227.png)
![1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol](/img/structure/B13289243.png)
